molecular formula C18H13NO3 B4036300 N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)cyclopropanecarboxamide

N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)cyclopropanecarboxamide

Cat. No.: B4036300
M. Wt: 291.3 g/mol
InChI Key: QTVWECXVHXYGPA-UHFFFAOYSA-N
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Description

N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C18H13NO3 and its molecular weight is 291.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 291.08954328 g/mol and the complexity rating of the compound is 511. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of derivatives related to N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)cyclopropanecarboxamide have been extensively studied. Innovations include the development of new fluorescent chitosan derivatives for medical applications, showcasing the fluorescent properties and high antibacterial activity of these compounds against gram-negative species like Escherichia coli (Přichystalová et al., 2014). Another study highlights the synthesis of 9,10–Dihydro–9,10–propanoanthracen–12–ones substituted at the bridgehead, offering insights into the creation of novel compounds through cycloadditions and modifications (Martin et al., 1992).

Pharmacological Applications

The pharmacological evaluation of novel unsubstituted indole-anthraquinone carboxamide derivatives as potent antihyperlipidemic agents demonstrates the therapeutic potential of these compounds in managing dyslipidemia and cardiovascular disease. Compounds showed significant reductions in plasma levels of triglyceride and low-density lipoprotein-cholesterol, while increasing high-density lipoprotein-cholesterol levels in hyperlipidemic rats (Al-Najdawi et al., 2014).

Antipsoriatic Activity

Studies on antipsoriatic anthrones with modulated redox properties reveal the potential of 10-thio-substituted 1,8-dihydroxy-9(10H)-anthracenones as inhibitors of keratinocyte growth and 5-lipoxygenase enzymes. These compounds, particularly 4e and 4h, showed promise in cellular assays against leukotriene B4 and 12(S)-HETE formation, alongside potent antiproliferative effects against keratinocyte growth without enhancing lipid peroxidation in model membranes (Müller et al., 1996).

Redox-active Polymers

The synthesis of new redox-active polymers based on 10-(1,3-dithiol-2-ylidene)anthracen-9(10H)-one derivatives introduces materials with potential applications in organic batteries. These polymers, which possess both electron-donating and electron-accepting properties, exhibit reversible reductions and could be optimized for use in energy storage devices (Schmidt et al., 2015).

Antihyperlipidemic Effects

A study on the pharmacological effects of 5-fluoro-N-(9,10-dihydro-9,10-dioxoanthracen-8-yl)-1H-indole-2-carboxamide derivatives on the plasma lipid profile of Triton-WR-1339-induced Wistar rats indicated significant antihyperlipidemic potential. These compounds were effective in reducing elevated plasma triglycerides and total cholesterol levels, suggesting their utility in managing hyperlipidemia and preventing cardiovascular diseases (Shattat et al., 2013).

Properties

IUPAC Name

N-(9,10-dioxoanthracen-1-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO3/c20-16-11-4-1-2-5-12(11)17(21)15-13(16)6-3-7-14(15)19-18(22)10-8-9-10/h1-7,10H,8-9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTVWECXVHXYGPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)cyclopropanecarboxamide
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N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)cyclopropanecarboxamide
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N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)cyclopropanecarboxamide
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N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)cyclopropanecarboxamide
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N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)cyclopropanecarboxamide
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N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)cyclopropanecarboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.